Cyclobenzaprine-d3 Hydrochloride
説明
Cyclobenzaprine-d3 Hydrochloride is a muscle relaxant sold under the trade name Flexeril . It is used to relieve skeletal muscle spasms and associated pain from acute musculoskeletal conditions . It contains three deuterium atoms at the terminal methyl group and is intended for use as an internal standard for the quantification of cyclobenzaprine by GC- or LC-mass spectrometry .
Synthesis Analysis
A study on the formulation development of sublingual cyclobenzaprine tablets has been conducted . The study involved storing drug-excipient blends with added moisture in closed glass vials at high temperature . A LC-MS/MS method for simultaneous quantification of cyclobenzaprine, desmethyl cyclobenzaprine, and cyclobenzaprine N-oxide has been successfully validated .Molecular Structure Analysis
The molecular formula of Cyclobenzaprine-d3 Hydrochloride is C20H21N . It is a tricyclic amine salt .Chemical Reactions Analysis
Cyclobenzaprine interacts with some commonly used pharmaceutical excipients . The results were fairly good in agreement with the cyclobenzaprine hydrochloride-excipient interaction analysis, obtained from DSC, FTIR, and UV-DRS .Physical And Chemical Properties Analysis
The molecular weight of Cyclobenzaprine-d3 Hydrochloride is 314.9 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 .科学的研究の応用
Cyclobenzaprine hydrochloride has been found effective in treating muscle spasms and pain in the neck and low back. Complex methods like clinical evaluations, electromyography, and computer analysis showed significant improvements in patients treated with Cyclobenzaprine hydrochloride, particularly in electromyographic findings (Basmajian Jv, 1978).
Cyclobenzaprine hydrochloride has been used for over a decade to treat acute skeletal muscle spasm. Clinical trials and postmarketing surveillance indicated that it is associated with few serious adverse effects and provides rapid symptomatic relief, making it a cost-effective management option for acute muscle spasm (W. A. Katz & J. Dubé, 1988).
A study on low-dose regimens of cyclobenzaprine hydrochloride for acute skeletal muscle spasm showed that cyclobenzaprine 5 and 10 mg TID regimens were significantly more effective than placebo, with the 5 mg TID regimen being as effective as 10 mg TID but with less sedation (D. Borenstein & S. Korn, 2003).
The binding characteristics of cyclobenzaprine hydrochloride to human serum albumin were studied using biophysical approaches and in silico techniques, revealing that the binding was dominated by intermolecular hydrophobic forces. This provides insight into the pharmaceutical and biochemical aspects of the drug's interaction with major circulatory transport proteins (Mohd Hassan Baig et al., 2019).
Cyclobenzaprine hydrochloride was also studied for its effectiveness in long-term intractable pain with muscle spasm. A double-blind study comparing cyclobenzaprine with diazepam and placebo found significant overall improvement in pain variables for the cyclobenzaprine group, with no serious adverse reactions observed (B. R. Brown & J. Womble, 1978).
In another study, cyclobenzaprine was found to be more effective than placebo in managing back pain, with the effect being modest and accompanied by greater adverse effects. The study suggested that shorter courses of treatment might be more beneficial (R. Browning et al., 2001).
Cyclobenzaprine's ability to act on descending serotonergic systems was examined, indicating that its muscle relaxant effect is due to inhibition of serotonergic descending systems in the spinal cord rather than noradrenergic systems (H. Kobayashi et al., 1996).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)-N-(trideuteriomethyl)propan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N.ClH/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20;/h3-6,8-14H,7,15H2,1-2H3;1H/i1D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEAYBOGHINOKW-NIIDSAIPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C)CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661877 | |
Record name | Cyclobenzaprine-d3 Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00661877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobenzaprine-d3 Hydrochloride | |
CAS RN |
1184983-42-3 | |
Record name | Cyclobenzaprine-d3 Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00661877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1184983-42-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。